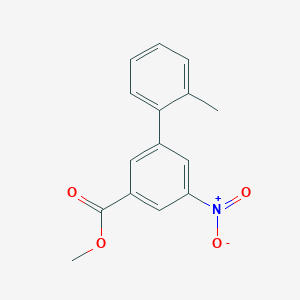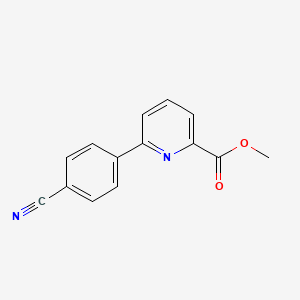
Methyl 3-methoxy-5-(2-methylphenyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methoxy-5-(2-methylphenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by a benzoate core substituted with a methoxy group at the 3-position and a 2-methylphenyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-5-(2-methylphenyl)benzoate can be achieved through several synthetic routes. One common method involves the esterification of 3-methoxy-5-(2-methylphenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and solvent, as well as reaction temperature and time, are critical factors in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
Methyl 3-methoxy-5-(2-methylphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-methoxy-5-(2-methylphenyl)benzoic acid.
Reduction: Formation of 3-methoxy-5-(2-methylphenyl)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
Methyl 3-methoxy-5-(2-methylphenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-methoxy-5-(2-methylphenyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved can vary based on the compound’s structure and the nature of the target.
類似化合物との比較
Similar Compounds
Methyl 2-methoxybenzoate: Similar in structure but with the methoxy group at the 2-position.
4-Methylphenyl benzoate: Similar in structure but with a different substitution pattern on the aromatic ring.
Uniqueness
Methyl 3-methoxy-5-(2-methylphenyl)benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
特性
IUPAC Name |
methyl 3-methoxy-5-(2-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-6-4-5-7-15(11)12-8-13(16(17)19-3)10-14(9-12)18-2/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOHAOUTJKTFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{3-[4-(benzyloxy)phenyl]phenyl}acetate](/img/structure/B7962759.png)
![Methyl 3-methoxy-5-[3-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7962761.png)



![Methyl 2-[4-(2-methylphenyl)phenyl]acetate](/img/structure/B7962787.png)
![Methyl 3-[3-(2-methoxy-2-oxoethyl)phenyl]benzoate](/img/structure/B7962803.png)



![Methyl 2-[4-(3,5-dimethylphenyl)phenyl]acetate](/img/structure/B7962833.png)
![Methyl 2-{3-[3-(methylcarbamoyl)phenyl]phenyl}acetate](/img/structure/B7962838.png)

